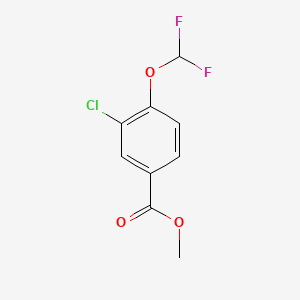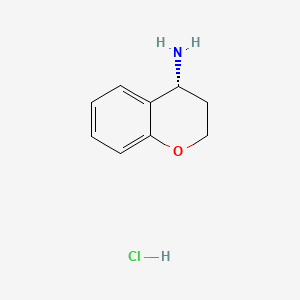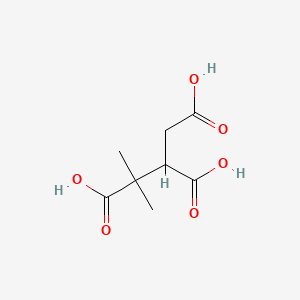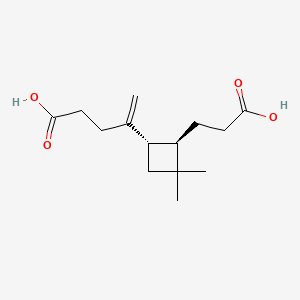![molecular formula C22H30N6OS B565910 [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone CAS No. 1404559-17-6](/img/structure/B565910.png)
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone” is also known as Teneligliptin . It is a highly potent, selective, long-lasting, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor . It is used for the treatment of type 2 diabetes . The discovery of Teneligliptin was guided by structure-based design .
Molecular Structure Analysis
The molecular formula of Teneligliptin is C22H30N6OS . It has a unique structure characterized by five consecutive rings .
Physical And Chemical Properties Analysis
Teneligliptin has a melting point of >100°C (dec.) and a predicted boiling point of 663.4±55.0 °C . It has a density of 1.38 and a pKa of 8.70±0.10 (Predicted) . It is slightly soluble in DMSO and Methanol .
Aplicaciones Científicas De Investigación
DNA Interaction and Fluorescent Staining
Compounds with benzimidazole groups, similar to the ones found in Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded DNA, particularly with specificity for AT-rich sequences. This property makes them useful as fluorescent DNA stains for various biological applications, such as chromosome and nuclear staining, and flow cytometry. These functionalities suggest potential research applications of the queried compound in DNA interaction studies, where its unique structure could offer new insights into DNA binding mechanisms and specificity (Issar & Kakkar, 2013).
Cytochrome P450 Enzyme Inhibition
The presence of piperazine and pyrrolidinyl groups in compounds has been associated with the inhibition of Cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding the selectivity and potency of enzyme inhibition by these compounds can help predict drug-drug interactions and tailor pharmacotherapy more effectively. Research on selective inhibitors of CYP isoforms indicates the potential for the compound to serve as a basis for developing new therapeutics or as a tool in pharmacokinetic studies (Khojasteh et al., 2011).
Psychiatric Disorder Treatment
The structural analogy to arylpiperazine derivatives, which have found clinical application in treating depression, psychosis, and anxiety, suggests that the compound could have psychoactive properties. Arylpiperazine derivatives are known for their serotonin receptor-related effects, indicating that the compound could be explored for its potential in psychiatric disorder treatments (Caccia, 2007).
Antitubercular Activity
Compounds incorporating pyridine and thiazolidinone moieties have been investigated for their antitubercular activities. Given the structural complexity and potential for interaction with biological targets, the compound may offer a novel approach to tuberculosis treatment by inhibiting mycobacterial growth or interfering with its pathogenesis mechanisms (Asif, 2014).
Propiedades
IUPAC Name |
[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

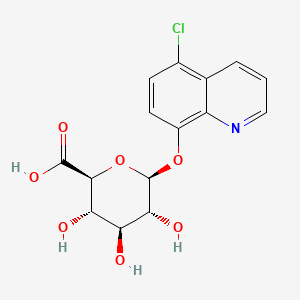

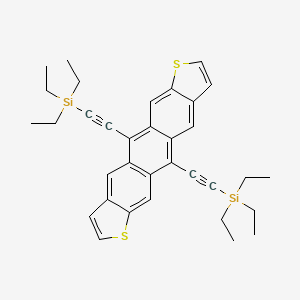
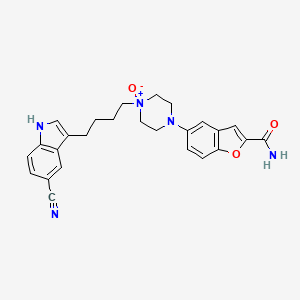
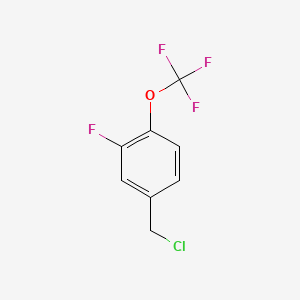
![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)
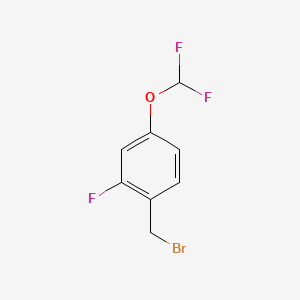
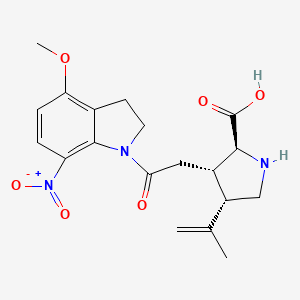
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
